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Introduction
Fibrodysplasia ossificans progressiva (FOP) is an exceedingly rare and debilitating genetic

disorder characterized by the progressive formation of extra-skeletal bone, a process known as

heterotopic ossification (HO). This abnormal bone growth occurs in muscles, tendons, and

ligaments, leading to severe mobility restrictions and a significantly reduced lifespan. The

underlying cause of FOP is most commonly a recurrent activating mutation (R206H) in the

gene encoding Activin A receptor type I (ACVR1), also known as activin receptor-like kinase 2

(ALK2). This mutation leads to aberrant signaling of the bone morphogenetic protein (BMP)

pathway, driving the pathological bone formation.

Zilurgisertib (formerly INCB000928) is an investigational, orally administered small molecule

designed as a potent and selective inhibitor of ALK2. By targeting the dysregulated kinase

activity of the mutated ACVR1, zilurgisertib aims to normalize BMP signaling and thereby halt

the progression of heterotopic ossification in individuals with FOP. Preclinical studies have

demonstrated its potential to strongly suppress HO in animal models.[1] Zilurgisertib is

currently being evaluated in a Phase 2 clinical trial, known as the PROGRESS study, to assess

its efficacy, safety, and tolerability in patients with FOP.[1]

This technical guide provides an in-depth overview of zilurgisertib, focusing on its mechanism

of action, preclinical data, and the experimental protocols used in its evaluation.
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Mechanism of Action and Signaling Pathway
The primary driver of FOP is the hyperactivity of the ALK2 receptor due to a gain-of-function

mutation.[1] This leads to excessive downstream signaling through the phosphorylation of

SMAD proteins (SMAD1/5/8). Zilurgisertib is an ATP-competitive inhibitor that binds to the

kinase domain of ALK2, preventing its autophosphorylation and the subsequent

phosphorylation of its downstream targets. This inhibition effectively dampens the overactive

BMP signaling cascade that is characteristic of FOP.
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FOP Signaling Pathway and Zilurgisertib's Mechanism of Action.

Quantitative Data
The following tables summarize the key quantitative data for zilurgisertib from preclinical

studies.

Table 1: Biochemical and Cellular Activity
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Assay Type Target IC50 (nM) Cell Line Notes

Biochemical

Kinase Assay
ALK2 (ACVR1) 15 - -

Cellular

pSMAD1/5

Assay

ALK2 (ACVR1) 63 -

Inhibition of

SMAD1/5

phosphorylation.

Cellular Hepcidin

Production
ALK2 (ACVR1) 20 Huh-7

Inhibition of

BMP-6

stimulated

hepcidin

production.[2]

Table 2: Kinase Selectivity

Kinase % Inhibition at 200 nM

ALK1 50

ALK6 48

Zilurgisertib demonstrates high selectivity for

ALK2 over other kinases.

Table 3: Preclinical Pharmacokinetics of Zilurgisertib

Species Dose Route
Cmax
(nM)

Tmax (h) t1/2 (h)
Bioavaila
bility (%)

Mouse 3 mg/kg Oral - - - -

Rat 3 mg/kg Oral - - - 71

Dog 0.3 mg/kg Oral - - - 57

Human

(Healthy)
100 mg Oral - 2.0-4.1 22.8-31.4 -
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Table 4: In Vivo Efficacy in a Pediatric FOP Mouse Model

Treatment Group Dose (mg/kg, bid)
Heterotopic
Ossification
Volume

Joint Mobility

Vehicle - High Impaired

Zilurgisertib 2 Potently reduced Fully maintained

Zilurgisertib ≥ 5 Complete prevention Fully maintained

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

ALK2 (ACVR1) Kinase Inhibition Assay
This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of

zilurgisertib against the ALK2 enzyme.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of zilurgisertib for ALK2

kinase activity.

Materials:

Recombinant active ALK2 kinase

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5

mM EGTA, 2 mM EDTA, 0.25 mM DTT)[3]

ATP solution (at a concentration near the Km for ALK2, e.g., 250 µM)[3]

Substrate (e.g., Casein, 1 mg/mL)[3]

Zilurgisertib (serial dilutions)

[γ-33P]ATP or ADP-Glo™ Kinase Assay kit
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96-well plates

Incubator (30°C)

Scintillation counter or luminometer

Procedure:

Prepare a reaction mixture containing kinase buffer, substrate, and diluted active ALK2

kinase.

Add serial dilutions of zilurgisertib or vehicle (DMSO) to the wells of a 96-well plate.

Add the kinase reaction mixture to the wells.

Initiate the kinase reaction by adding the ATP solution (containing a tracer amount of

[γ-33P]ATP if using the radiometric method).

Incubate the plate at 30°C for a specified time (e.g., 15-45 minutes).[3][4]

Stop the reaction (e.g., by adding EDTA or the ADP-Glo™ reagent).

Quantify the kinase activity:

Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away

unincorporated [γ-33P]ATP, and measure the incorporated radioactivity using a scintillation

counter.

Luminescence (ADP-Glo™): Follow the manufacturer's instructions to measure the

amount of ADP produced, which is proportional to kinase activity.

Calculate the percent inhibition for each zilurgisertib concentration relative to the vehicle

control.

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response

curve.

Cellular pSMAD1/5 Signaling Assay
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This protocol outlines a cell-based assay to measure the effect of zilurgisertib on the

phosphorylation of SMAD1/5, a key downstream event in the ALK2 signaling pathway.

Objective: To determine the IC50 of zilurgisertib for the inhibition of BMP-induced SMAD1/5

phosphorylation in a cellular context.

Materials:

HEK293 cells stably transfected with a BMP-responsive element-luciferase reporter (BRE-

Luc)[5][6]

Cell culture medium (e.g., DMEM with 10% FBS)

Recombinant human BMP-6

Zilurgisertib (serial dilutions)

Lysis buffer

Luciferase assay reagent

96-well cell culture plates

Luminometer

Procedure:

Seed the BRE-Luc reporter cells in a 96-well plate and allow them to adhere overnight.

Starve the cells in a low-serum medium for several hours.

Pre-treat the cells with serial dilutions of zilurgisertib or vehicle for a specified time (e.g., 1

hour).

Stimulate the cells with a sub-maximal concentration of BMP-6 (e.g., 10 ng/mL) for a defined

period (e.g., 15 hours).[5]

Lyse the cells and transfer the lysate to a white-walled 96-well plate.
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Add the luciferase assay reagent to each well.

Measure the luminescence using a luminometer.

Calculate the percent inhibition of BMP-6-induced luciferase activity for each zilurgisertib
concentration.

Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo FOP Mouse Model Efficacy Study
This protocol describes a preclinical efficacy study using a pediatric mouse model of FOP to

evaluate the ability of zilurgisertib to prevent heterotopic ossification.

Objective: To assess the in vivo efficacy of zilurgisertib in preventing injury-induced

heterotopic ossification.

Animal Model:

Inducible knock-in mice expressing the human ACVR1 R206H mutation (e.g.,

Acvr1R206H/+;CreERT2).[7]

Materials:

Zilurgisertib formulated for oral administration

Vehicle control

Tamoxifen (for Cre-recombinase induction)

Cardiotoxin (for muscle injury)

Micro-computed tomography (µCT) scanner

Procedure:

Induce the expression of the mutant ACVR1 R206H allele in young mice by administering

tamoxifen.
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After a washout period, induce muscle injury by injecting cardiotoxin into the gastrocnemius

muscle.[7]

Administer zilurgisertib or vehicle orally, twice daily (bid), starting from the day of injury for a

period of several weeks (e.g., 6 weeks).

At the end of the treatment period, euthanize the mice and collect the injured limbs.

Quantify the volume of heterotopic bone formation using µCT imaging and analysis.

Assess joint mobility through passive range of motion measurements.

Compare the extent of heterotopic ossification and the preservation of joint function between

the zilurgisertib-treated and vehicle-treated groups.
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In Vitro Experimental Workflow for Zilurgisertib Characterization.
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In Vivo Efficacy Study Workflow in FOP Mouse Model.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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